Pyridine-2,4-dicarbonitrile

Biocatalysis Nitrilase Regioselective hydration

Pyridine-2,4-dicarbonitrile (2,4-dicyanopyridine) is a heterocyclic dinitrile with the molecular formula C₇H₃N₃ and molecular weight 129.12 g/mol, characterized by two electron-withdrawing cyano groups positioned at the 2- and 4-positions of the pyridine ring. It is commercially available as a solid with a melting point of 89–93 °C (lit.) and typical purity of 97%.

Molecular Formula C7H3N3
Molecular Weight 129.12 g/mol
CAS No. 29181-50-8
Cat. No. B1330189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-2,4-dicarbonitrile
CAS29181-50-8
Molecular FormulaC7H3N3
Molecular Weight129.12 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C#N)C#N
InChIInChI=1S/C7H3N3/c8-4-6-1-2-10-7(3-6)5-9/h1-3H
InChIKeyHLAGQMFURMNTLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-2,4-dicarbonitrile (CAS 29181-50-8): Core Properties and Procurement Specifications


Pyridine-2,4-dicarbonitrile (2,4-dicyanopyridine) is a heterocyclic dinitrile with the molecular formula C₇H₃N₃ and molecular weight 129.12 g/mol, characterized by two electron-withdrawing cyano groups positioned at the 2- and 4-positions of the pyridine ring [1]. It is commercially available as a solid with a melting point of 89–93 °C (lit.) and typical purity of 97% . This compound serves as a versatile building block in medicinal chemistry, agrochemical research, coordination chemistry, and materials science, with documented applications as a precursor to prion disease therapeutics, photochemically active intermediates, and metal-chelating ligands [2].

Why Regioisomeric Pyridine Dicarbonitriles Cannot Substitute Pyridine-2,4-dicarbonitrile in Research and Industrial Workflows


Pyridine dicarbonitrile regioisomers (2,3-; 2,5-; 2,6-; 3,4-; 3,5-) share identical molecular formula and molecular weight, yet their distinct cyano-group positioning fundamentally alters enzymatic substrate recognition, photochemical reactivity, regioselectivity in synthetic transformations, and biological target engagement [1]. For example, Rhodococcus erythropolis A4 nitrile hydratase processes 2,4- and 2,6-pyridinedicarbonitrile at substantially different rates, and photoinduced electron-transfer reactions yield divergent product distributions depending solely on substitution pattern [2]. Generic procurement of 'a pyridine dicarbonitrile' without positional specification therefore risks experimental failure in biocatalysis, photochemistry, coordination chemistry, and structure–activity relationship (SAR) campaigns where the 2,4-substitution pattern is structurally encoded into the target binding pocket [3].

Quantitative Differentiation Evidence for Pyridine-2,4-dicarbonitrile (CAS 29181-50-8) Relative to Closest Analogs


Enzymatic Hydration Efficiency: 2,4- vs 2,6-Pyridinedicarbonitrile Under Identical Biocatalytic Conditions

In a direct head-to-head study, whole cells of Rhodococcus erythropolis A4 expressing nitrile hydratase were incubated with 2,4-pyridinedicarbonitrile (2a) and 2,6-pyridinedicarbonitrile (1a) under identical conditions (10 mM substrate, 30 °C, 10 min). The 2,4-isomer was hydrated to 2-cyanopyridine-4-carboxamide (2b) with a yield of 97%, whereas the 2,6-isomer yielded only 83% of the corresponding monoamide (1b) [1]. This 14-percentage-point yield advantage at the monoamide stage translates into superior overall process efficiency: after 118 h, the 2,4-isomer produced 2-cyanopyridine-4-carboxylic acid (2c) in 64% yield, while the 2,6-isomer gave only 35% of the diamide (1c) plus 60% of the diacid (1d) as a mixture [1]. Furthermore, Fusarium solani nitrilase converted the 2,4-intermediate to cyanocarboxylic acid (2c) in 62% yield versus 95% for the 2,6-analog (1e), demonstrating that the 2,4-isomer is the kinetically preferred substrate for the nitrile hydratase step but follows a divergent downstream pathway that may be advantageous for selective monofunctionalization [1].

Biocatalysis Nitrilase Regioselective hydration Green chemistry

Physical Property Differentiation: Melting Point as a Practical Purity and Handling Indicator

The melting point of pyridine-2,4-dicarbonitrile is consistently reported as 89–93 °C (lit.) across multiple authoritative sources, including Sigma-Aldrich product specifications and the NIST Chemistry WebBook [1]. In contrast, pyridine-2,6-dicarbonitrile (CAS 2893-33-6) exhibits a substantially higher melting point of 123–127 °C (lit.) [2]. This ~34 °C differential reflects fundamentally different crystal packing energetics arising from the altered dipole moment and molecular symmetry of the two regioisomers. The lower melting point of the 2,4-isomer facilitates melt-based processing, recrystallization from a broader range of solvent systems, and provides a sharply defined analytical endpoint for identity confirmation and purity assessment by differential scanning calorimetry (DSC) or mixed melting point determination .

Physicochemical characterization Quality control Purification Solid-state properties

Regioselective Radical Acylation: Exclusive C5 Functionalization Enabled by the 2,4-Substitution Pattern

Free radical acylation of 2,4-dicyanopyridine using Minisci-type conditions (aldehyde, H₂O₂, Fe²⁺, aqueous H₂SO₄) furnishes 5-acyl-2,4-dicyanopyridines in 60–80% isolated yield, accompanied by only trace amounts of the isomeric C6 ketones [1]. This strong kinetic preference for C5 functionalization is a direct consequence of the 2,4-substitution pattern: the electron-withdrawing cyano groups at C2 and C4 deactivate the pyridine ring toward nucleophilic radical addition at those positions while leaving C5 (meta to both CN groups) the most electron-rich and sterically accessible site. By contrast, 2,6-pyridinedicarbonitrile presents a symmetric arrangement that lacks a uniquely activated meta position, leading to fundamentally different regiochemical outcomes in radical additions [2]. This predictable C5 selectivity allows chemists to install acyl, alkyl, or aryl groups at a single well-defined position without protecting-group strategies, a capability not readily replicated with other dicyanopyridine isomers.

Radical chemistry Regioselective C–H functionalization Synthetic methodology Late-stage derivatization

Photochemical Ipso-Substitution: Exclusive Reactivity Distinct from Mono-Cyano and Other Dicyano Analogs

Under photolysis in the presence of tetrabutyltin (SnBu₄) or hexabutylditin (Sn₂Bu₆), 2,4-dicyanopyridine undergoes exclusive ipso-substitution of the cyano groups with butyl groups, yielding butylated pyridine products with complete selectivity [1]. This stands in marked contrast to the behavior of 4-cyanopyridine (mono-cyano analog) under identical photochemical conditions, which gives a mixture of ipso-substitution and substitution at the 2-position [1]. The exclusive ipso-substitution pathway of the 2,4-dinitrile is mechanistically attributed to the enhanced electron-acceptor capability conferred by the two cyano groups, which stabilizes the radical anion intermediate and directs the subsequent fragmentation exclusively at the cyano-bearing positions [1][2]. Earlier work established that photoinduced electron transfer from aniline donors to 2,4-pyridinedicarbonitrile enables direct synthesis of amino-substituted pyridines, a reactivity manifold exploited for constructing 2-amino-4-cyanopyridine derivatives [3]. This photochemical behavior is not generalizable: 2,6-dicyanopyridine-1-oxides undergo entirely distinct photochemical rearrangements to 1,3-oxazepines [4].

Photochemistry Electron transfer Ipso-substitution Synthetic photochemistry

Validated Prion Protein Binding Scaffold: SPR and Cellular Activity Data Supporting the 2,4-Dicarbonitrile Pharmacophore

The pyridine-2,4-dicarbonitrile scaffold was computationally and experimentally validated as a prion protein (huPrPC) binding pharmacophore through an integrated in silico–in vitro workflow [1]. A virtual reaction-based library of 1,050 pyridine dicarbonitriles was constructed and ranked by GOLD docking scores; the four representative 2,4-dicarbonitrile-based compounds (1–4) returned docking scores of 62, 72, 69, and 70, indicating favorable fit within the huPrPC binding pocket [1]. Of 45 synthesized and screened compounds, 19 were confirmed as binders to one or more forms of prion protein by surface plasmon resonance (SPR), and a subset demonstrated cellular activity: 12 compounds inhibited PrPSc formation in scrapie-infected mouse brain (SMB) cells, with five displaying EC₅₀ values in the range of 2.5–9 μM, and two compounds reduced PrPSc levels to below 30% of untreated control at 50 nM [2]. A subsequent QSAR analysis across pyridine dicarbonitrile, quinacrine, diphenylthiazole, and diphenyloxazole series identified molecular lipophilicity as a key contributor to huPrPC binding affinity within the pyridine dicarbonitrile class, providing a rational framework for further optimization [3]. No comparable breadth of prion-target validation has been reported for the 2,6- or other pyridine dicarbonitrile regioisomers.

Prion disease Surface plasmon resonance Drug discovery Pharmacophore validation

Synthetic Accessibility: Documented Multi-Route Preparation from Commodity Precursors

Pyridine-2,4-dicarbonitrile is accessible through at least two well-characterized synthetic routes from commercially available precursors: (1) nucleophilic cyanation of 2,4-dichloropyridine with cyanide ion, reported to proceed in approximately 66% yield ; and (2) cyanation of 4-cyanopyridine N-oxide, affording the product in approximately 60% yield . The first route leverages 2,4-dichloropyridine, a commodity intermediate widely available from multiple global suppliers at low cost. This dual-route synthetic accessibility contrasts with certain other regioisomers—for example, pyridine-3,5-dicarbonitrile requires less accessible 3,5-dihalopyridine precursors—and directly impacts both the cost of goods and supply chain resilience for procurement at research and pilot scales [1].

Synthetic route scouting Process chemistry Precursor availability Scale-up

Evidence-Backed Application Scenarios for Pyridine-2,4-dicarbonitrile (CAS 29181-50-8) in Research and Industrial Settings


Biocatalytic Monofunctionalization for Asymmetric Amide/Acid Synthesis

When a research program requires selective monohydration of one cyano group in a pyridine dinitrile to generate a cyano-carboxamide or cyano-carboxylic acid building block, pyridine-2,4-dicarbonitrile is the empirically superior substrate choice. As demonstrated by Vejvoda et al. (2007), Rhodococcus erythropolis A4 nitrile hydratase converts the 2,4-isomer to the 4-carboxamide product in 97% yield within 10 minutes—a 14-percentage-point advantage over the 2,6-isomer under identical conditions [1]. This efficiency gain is decisive for process chemists developing enzymatic cascades where the initial hydration rate determines overall volumetric productivity. The divergent downstream pathway (64% 2-cyanopyridine-4-carboxylic acid after 118 h) further enables selective access to the 4-carboxylic acid derivative without competing diamide formation, a chemoselectivity profile not achievable with the 2,6-isomer [1].

Anti-Prion Drug Discovery: SPR-Based Screening and Lead Optimization

For medicinal chemistry teams pursuing prion disease therapeutics, the 2,4-pyridinedicarbonitrile scaffold is the only regioisomeric series with published, multi-assay validation against huPrPC [2][3]. The scaffold has been confirmed to bind huPrPC by SPR (42% hit rate across a 45-compound library), inhibit PrPSc formation in SMB cells (EC₅₀ 2.5–9 μM for top compounds), and reduce pathological prion levels to below 30% of control at 50 nM [3]. Critically, the co-crystal-informed GOLD docking scores (62–72) and QSAR-derived lipophilicity–affinity relationships provide a rational basis for iterative structure-based design that is entirely absent for 2,6-, 3,4-, or 2,3-pyridine dicarbonitrile isomers [2][4].

Photochemical Synthesis of 2,4-Disubstituted Pyridines via Exclusive Ipso-Substitution

Synthetic chemists targeting 2,4-difunctionalized pyridines via photochemical C–C bond formation should select pyridine-2,4-dicarbonitrile for its unique, fully selective ipso-substitution behavior. Under UV photolysis with alkyltin reagents, this compound undergoes exclusive displacement of both cyano groups, yielding a single butylated product—a level of photochemical selectivity not observed with 4-cyanopyridine (which produces mixed regioisomers) or with other dicyanopyridine isomers [5]. This predictable reactivity eliminates chromatographic separation of regioisomeric photoproducts and is directly applicable to the synthesis of cyclopenta[b]pyridine (pyrindine) systems of biological interest, where solvent polarity can be used to toggle between ipso-substitution and cyclization pathways [6].

Late-Stage C5 Diversification via Regioselective Radical C–H Acylation

In medicinal chemistry library synthesis where C5-functionalized 2,4-dicyanopyridine derivatives are desired SAR probes, pyridine-2,4-dicarbonitrile provides a unique regiochemical handle. The Minisci-type free radical acylation delivers 5-acyl products in 60–80% yield with only trace C6 regioisomers, enabling single-step installation of acyl groups at the electronically and sterically preferred C5 position without protecting-group manipulation [7]. This regioselectivity is intrinsic to the 2,4-substitution pattern and cannot be replicated by other dicyanopyridine isomers, which lack the same meta-activation profile. The method is compatible with diverse aldehyde inputs, offering broad substrate scope for generating compound libraries for biological screening [7].

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